[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid
Overview
Description
[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid is an organic compound with the molecular formula C9H7NO5S It is characterized by the presence of a formyl group, a nitro group, and a sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid typically involves the reaction of 4-formyl-2-nitrothiophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Amines (RNH2), alkoxides (RO-)
Major Products Formed
Oxidation: 4-Formyl-2-nitrobenzoic acid
Reduction: [(4-Amino-2-nitrophenyl)sulfanyl]acetic acid
Substitution: [(4-Formyl-2-nitrophenyl)amino]acetic acid derivatives
Scientific Research Applications
[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfanyl and nitro functional groups.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: Its unique chemical properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biochemical assays to study enzyme kinetics and inhibition, particularly those involving sulfanyl and nitro groups.
Mechanism of Action
The mechanism of action of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, while the nitro group can participate in redox reactions, altering the enzyme’s activity. The sulfanyl group can also interact with thiol groups in proteins, leading to changes in their structure and function.
Comparison with Similar Compounds
[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
[(4-Formyl-2-nitrophenyl)thio]acetic acid: Similar structure but lacks the sulfanyl group.
[(4-Formyl-2-nitrophenyl)amino]acetic acid: Contains an amino group instead of a sulfanyl group.
[(4-Formyl-2-nitrophenyl)oxy]acetic acid: Contains an oxy group instead of a sulfanyl group.
Properties
IUPAC Name |
2-(4-formyl-2-nitrophenyl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c11-4-6-1-2-8(16-5-9(12)13)7(3-6)10(14)15/h1-4H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXQRNOZVMFFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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